5-benzyl-3-methyl-1,2,4-triazin-6(1H)-one
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Description
Synthesis Analysis
- The synthesis of similar triazine compounds has been reported through various methods. For instance, 6-amino-3-benzylmercapto-1,2,4-triazolo[3,4-f][1,2,4]-triazin-8(7H)-one was obtained by reacting 3-amino-2-benzyl-6-hydrazino-1,2,4-triazin-5(2H)-one with carbon disulfide in a water/pyridine mixture, indicating a versatile approach to triazine synthesis (Hwang et al., 2006).
Molecular Structure Analysis
- The molecular structure of related triazine compounds has been extensively studied. For example, 4-Benzyl-1,2,4-triazin-3,5(2H,4H)-dione was characterized by NMR, MS spectrum, IR spectroscopy, and X-ray diffraction, highlighting the importance of these techniques in understanding the molecular structure of triazine derivatives (Hwang et al., 2017).
Chemical Reactions and Properties
- Triazine compounds are known for their reactivity and potential to form various derivatives. For example, 6-Benzyl-3-(arylmethylidenehydrazino)-as-triazin-5(4H)-ones underwent regioselective cyclization, indicating the chemical reactivity of these compounds (Shawali & Gomha, 2002).
Physical Properties Analysis
- The physical properties of triazine derivatives are often characterized using various spectroscopic and crystallographic techniques, as seen in the study of 1,2,4-triazines containing 2-(aminomethyl)-1H-benzimidazole hydrochloride (Patricio-Rangel et al., 2020).
Chemical Properties Analysis
- The chemical properties of triazine derivatives, such as reactivity and stability, can be inferred from studies like the synthesis of 3-substituted Benzo[e][1,2,4]triazines, which provides insights into the electronic effects of substituents on the triazine ring (Bodzioch et al., 2019).
Safety And Hazards
This would involve studying the toxicity of the compound, its handling precautions, disposal methods, etc.
Future Directions
This would involve a discussion on the potential applications of the compound, areas where further research is needed, etc.
Please consult with a professional chemist or a relevant expert for accurate information.
properties
IUPAC Name |
5-benzyl-3-methyl-1H-1,2,4-triazin-6-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O/c1-8-12-10(11(15)14-13-8)7-9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNRCHQUYELLAOH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNC(=O)C(=N1)CC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30569099 |
Source
|
Record name | 5-Benzyl-3-methyl-1,2,4-triazin-6(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30569099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-benzyl-3-methyl-1,2,4-triazin-6(1H)-one | |
CAS RN |
15150-71-7 |
Source
|
Record name | 5-Benzyl-3-methyl-1,2,4-triazin-6(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30569099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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